molecular formula C14H16F3N5O3 B10919669 1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10919669
M. Wt: 359.30 g/mol
InChI Key: YZPOOUUEYPZHDK-UHFFFAOYSA-N
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Description

1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid involves multiple steps. One practical method involves the regioselective synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole as key intermediates . The synthesis starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a series of reactions including lithiation and electrophilic trapping .

Industrial Production Methods

Industrial production of this compound can be scaled up using flow reactors to ensure high yield and purity. The separation of regioisomeric mixtures is achieved through distillation based on boiling point pressure diagram analysis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, N-bromosuccinimide (NBS) for bromination, and various electrophiles for trapping .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS yields 4-bromopyrazoles, which can be further functionalized .

Scientific Research Applications

1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways .

Properties

Molecular Formula

C14H16F3N5O3

Molecular Weight

359.30 g/mol

IUPAC Name

1-methyl-5-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylcarbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H16F3N5O3/c1-8-6-10(14(15,16)17)20-22(8)5-3-4-18-12(23)11-9(13(24)25)7-19-21(11)2/h6-7H,3-5H2,1-2H3,(H,18,23)(H,24,25)

InChI Key

YZPOOUUEYPZHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=C(C=NN2C)C(=O)O)C(F)(F)F

Origin of Product

United States

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